molecular formula C10H15N B12696291 Ortetamine, (R)- CAS No. 1335955-00-4

Ortetamine, (R)-

Cat. No.: B12696291
CAS No.: 1335955-00-4
M. Wt: 149.23 g/mol
InChI Key: ZEMQBDFHXOOXLY-SECBINFHSA-N
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Description

Ortetamine, ®-, also known as ®-2-methylamphetamine, is a stimulant drug belonging to the amphetamine class. It is an isomer of methamphetamine and has been studied for its pharmacological properties. The compound has a molecular formula of C10H15N and a molar mass of 149.2328 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ortetamine, ®-, typically involves the alkylation of benzyl cyanide with methyl iodide, followed by reduction of the resulting nitrile to the corresponding amine. The reaction conditions often include the use of strong bases such as sodium amide or lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF). The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of Ortetamine, ®-, follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Ortetamine, ®-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

Ortetamine, ®-, exerts its effects primarily by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It acts on the presynaptic neurons to promote the release of these neurotransmitters and inhibits their reuptake, leading to increased synaptic concentrations. This results in heightened alertness, increased energy, and improved mood .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ortetamine, ®-, is unique due to its specific stereochemistry, which influences its pharmacological activity. The ®-enantiomer has distinct effects compared to its (S)-counterpart, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

1335955-00-4

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

(2R)-1-(2-methylphenyl)propan-2-amine

InChI

InChI=1S/C10H15N/c1-8-5-3-4-6-10(8)7-9(2)11/h3-6,9H,7,11H2,1-2H3/t9-/m1/s1

InChI Key

ZEMQBDFHXOOXLY-SECBINFHSA-N

Isomeric SMILES

CC1=CC=CC=C1C[C@@H](C)N

Canonical SMILES

CC1=CC=CC=C1CC(C)N

Origin of Product

United States

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